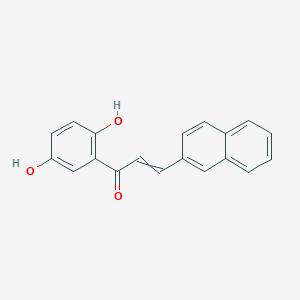![molecular formula C10H19NO4 B12581945 Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester CAS No. 221354-41-2](/img/structure/B12581945.png)
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes an oxazolidine ring, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester typically involves the esterification of carbonic acid with the appropriate alcohol and oxazolidine derivative. One common method is the reaction of carbonic acid with methyl alcohol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this ester can be achieved through the oxidative carbonylation of alcohols. This method involves the reaction of an alcohol with carbon monoxide and an oxidizer. Another approach is the transesterification process, where an existing ester is reacted with an alcohol to produce the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding alcohol and carbonic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Alcohol and carbonic acid.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active alcohol and carbonic acid, which can then participate in further biochemical reactions. The oxazolidine ring may also interact with specific enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl methyl carbonate: Another ester of carbonic acid with similar properties but different molecular structure.
Dimethyl carbonate: A simpler ester of carbonic acid used as a solvent and methylating agent.
Propylene carbonate: A cyclic carbonate ester used as a solvent and in the production of polymers.
Uniqueness
Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester is unique due to the presence of the oxazolidine ring, which imparts specific chemical and biological properties not found in simpler esters. This structural feature makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
221354-41-2 |
|---|---|
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
methyl 2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl carbonate |
InChI |
InChI=1S/C10H19NO4/c1-8(2)9-11(4-6-14-9)5-7-15-10(12)13-3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
BUQSVEGOKFMKBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1N(CCO1)CCOC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



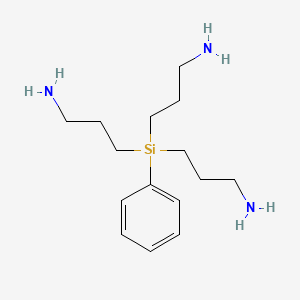
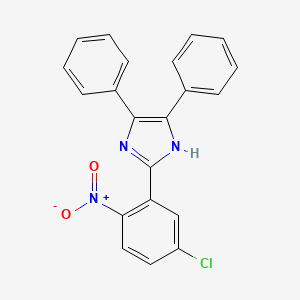
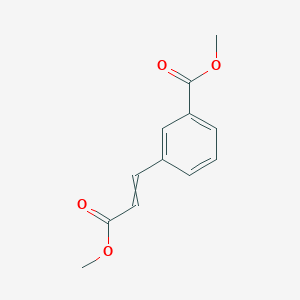

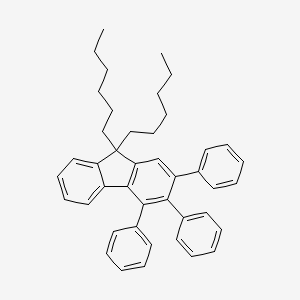
![Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-](/img/structure/B12581912.png)
![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
![Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester](/img/structure/B12581926.png)
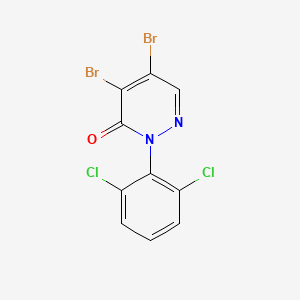
![(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide](/img/structure/B12581941.png)
![Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12581956.png)
![3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12581972.png)
